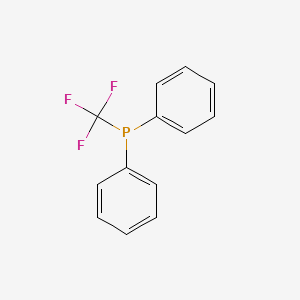

Diphenyl(trifluoromethyl)phosphane

Cat. No. B8353998

M. Wt: 254.19 g/mol

InChI Key: WXACOVNAZWPSJM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05008417

Procedure details

A flask equipped with a dry ice condenser was flame dried under a nitrogen stream, and charged with 3.1 mL (17 mmol) of chlorodiphenylphosphine and 10 mL of dichloromethane. After cooling the resulting solution to -78° C. and charging the condenser with dry ice and acetone, 4 mL (43 mmol) of bromotrifluoromethane (Freon 13B1) that had been condensed into a graduated tube was warmed to room temperature and allowed to distill into the flask. The cold solution was treated dropwise with 7 mL (26 mmol) of hexaethylphosphorous triamide, allowed to stir at "78° C. for 1 hour, and allowed to stir at room temperature overnight. Dilution with 50 mL of dichloromethane, water washing (three 50 mL portions), drying (MgSO4), and concentration afforded a brown liquid which was purified by flash chromatography on 50g of silica gel (230-400 mesh) eluted with petroleum ether to give 2.9g (68% yield) of diphenyltrifluoromethylphosphine as a colorless liquid. 19F NMR (CDCl3, relative to CFCl3) -55.60 ppm (d, JPF =73 Hz); 31P NMR (CDCl3, relative to H3PO4) 3.11 ppm (quartet of pentets, JPF =73 Hz, JPH =8 Hz); mass spectrum (70 eV) m/z (relative intensity) 254 (41, M+), 185 (74), 183 (100), 127 (23), 107 (40), 77 (26), 69 (65), 51 (54).

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

Cl[P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)=O.Br[C:19]([F:22])([F:21])[F:20].C(N(CC)P(N(CC)CC)N(CC)CC)C>CC(C)=O.ClCCl>[C:3]1([P:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:19]([F:22])([F:21])[F:20])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClP(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(P(N(CC)CC)N(CC)CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at "78° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flask equipped with a dry ice condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a nitrogen stream

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into a graduated tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was warmed to room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill into the flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dilution with 50 mL of dichloromethane, water washing (three 50 mL portions), drying

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

(MgSO4), and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a brown liquid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash chromatography on 50g of silica gel (230-400 mesh)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with petroleum ether

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)P(C(F)(F)F)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.9 g | |

| YIELD: PERCENTYIELD | 68% | |

| YIELD: CALCULATEDPERCENTYIELD | 67.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |